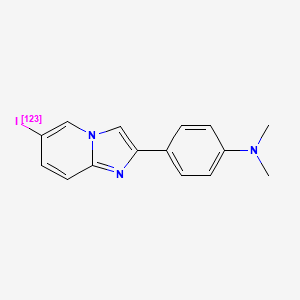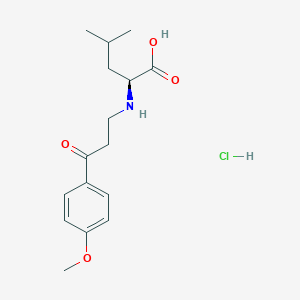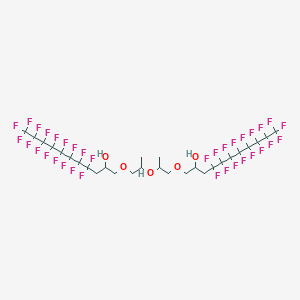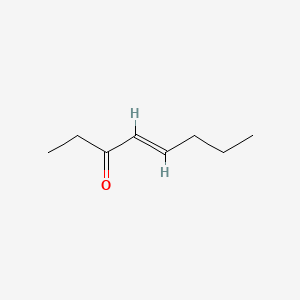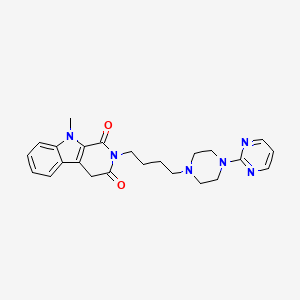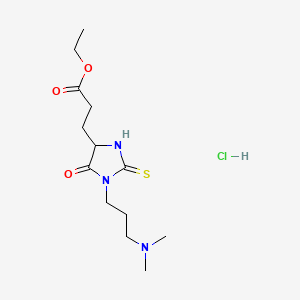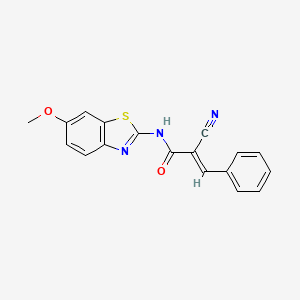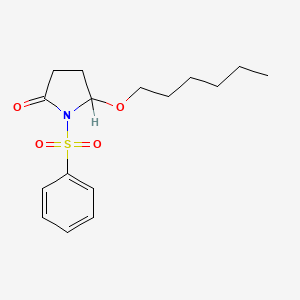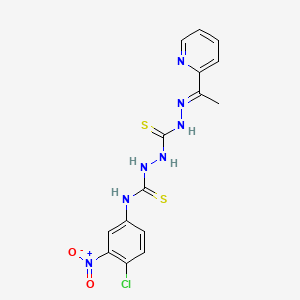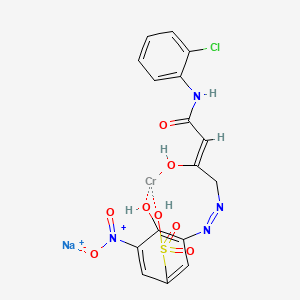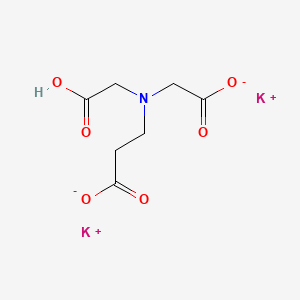
beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt: is a chemical compound with the molecular formula C7H10K2NO6 . It is a derivative of beta-alanine, where the nitrogen atom is bis-substituted with carboxymethyl groups, and the compound is neutralized with two potassium ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt typically involves the reaction of beta-alanine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium ions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt can undergo oxidation reactions, particularly at the carboxymethyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt is used as a chelating agent in various chemical processes. It can bind to metal ions, making it useful in metal extraction and purification.
Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its chelating properties allow it to bind to metal cofactors, which are essential for the activity of many enzymes.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to chelate metal ions can be exploited to design drugs that target specific metal-dependent biological pathways.
Industry: In industrial applications, this compound is used in the formulation of detergents and cleaning agents. Its chelating properties help to remove metal ions that can cause hard water stains and scaling.
Mecanismo De Acción
The mechanism of action of beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt is primarily based on its ability to chelate metal ions. The carboxymethyl groups can form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the formation of coordinate bonds between the metal ions and the carboxylate groups of the compound.
Comparación Con Compuestos Similares
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxymethyl groups.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with five carboxymethyl groups.
Uniqueness: Beta-Alanine, N,N-bis(carboxymethyl)-, dipotassium salt is unique in its structure, which combines the properties of beta-alanine with the chelating ability of carboxymethyl groups. This makes it particularly effective in applications where both properties are desired. Compared to EDTA and NTA, it offers a different balance of chelating strength and biological compatibility, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
143239-12-7 |
|---|---|
Fórmula molecular |
C7H9K2NO6 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
dipotassium;3-[carboxylatomethyl(carboxymethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.2K/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clave InChI |
OSVJJTVYNKHCCK-UHFFFAOYSA-L |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


